(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
Overview
Description
The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
is a type of organoboron compound. It is a solid substance with a molecular weight of 237.06 . The compound contains a boronic acid group, an amino group, and a tert-butoxycarbonyl (Boc) group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
consists of a phenyl ring with a boronic acid group, an amino group, and a tert-butoxycarbonyl group attached to it . The exact positions of these groups on the phenyl ring could not be determined from the available information. Chemical Reactions Analysis
Boronic acids, including(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds. Physical And Chemical Properties Analysis
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
is a solid substance that is soluble in methanol . It has a melting point of 168 °C (dec.) .
Scientific Research Applications
Electrochemical Biosensors
Electrochemical biosensors have been developed using ferroceneboronic acid (FcBA) and ferrocene (Fc)-modified boronic acids, which consist of a binding site (boronic acid moiety) and an electrochemically active part (Fc residue). These sensors are sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other compounds. The use of FcBA and its derivatives enables the construction of non-enzymatic glucose sensors and HbA1c sensors for monitoring blood glucose levels over time. Additionally, FcBA and Fc-modified boronic acids have been utilized for the detection of fluoride ions and in the development of sensors for lectins, steroids, nucleotides, salicylic acid, and bacteria (Wang, Takahashi, Du, & Anzai, 2014).
Drug Precursors and Medical Diagnostics
Boronic acids, including derivatives similar to (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, are highlighted for their potential in drug development and medical diagnostics. For example, 2-Aminoethyldiphenyl borinate (2-APB), an organoboron compound, has shown effects on the immune, cardiovascular, gastrointestinal, and nervous systems. Its molecular pharmacology supports its potential as a drug and for inclusion in new drug development, addressing pain and specific maladies such as immune and cardiovascular disorders (Rosalez, Estevez-Fregoso, Alatorre, Abad-García, & Soriano-Ursúa, 2019). Additionally, BODIPY-based materials, functionalized with boronic acid derivatives, have been used in medical diagnostics, antimicrobial activity, and drug micro- and nanocarrier modification for improved therapeutic efficiency in cancer treatment (Marfin, Solomonov, Timin, & Rumyantsev, 2017).
Boronic Acid Sensors
Boronic acid sensors, including those with two recognition sites, have been developed for improved binding affinity and selectivity towards carbohydrates, catecholamines, ions, hydrogen peroxide, etc. This advancement in sensor technology highlights the versatility of boronic acid derivatives in enhancing sensor performance for various applications (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).
Drug Discovery
Research on boronic acids has increased, particularly in drug discovery. The FDA and Health Canada have approved several boronic acid drugs, which demonstrate the potential of boronic acids to enhance the potency of drugs or improve their pharmacokinetic profiles. This review explores the discovery processes of boronic acid drugs, underscoring their increasing importance in medicinal chemistry (Plescia & Moitessier, 2020).
Environmental Applications
Boronic acid derivatives are also significant in environmental applications, such as boron removal in seawater desalination. The review of boron removal by reverse osmosis membranes emphasizes the importance of understanding boron speciation and its impact on membrane rejection processes, contributing to the optimization of desalination technologies (Tu, Nghiem, & Chivas, 2010).
Safety And Hazards
The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid
is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCCJWGXGNNJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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